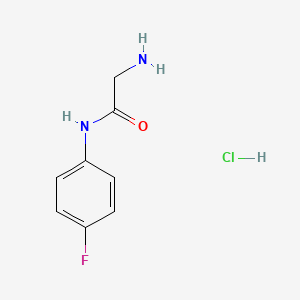

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride

説明

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitution reactions, particularly under basic conditions. A notable example involves its reaction with chloroacetyl chloride to form derivatives with modified alkyl chains:

Reaction Scheme :

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride + Chloroacetyl chloride → N-(4-fluorophenyl)-2-chloroacetamide + HCl

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine or aqueous sodium hydroxide

-

Temperature: 0–25°C

Key Data :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Chloroacetyl chloride | N-(4-fluorophenyl)-2-chloroacetamide | 78% |

This reaction is critical for synthesizing intermediates used in anticonvulsant drug candidates .

Amide Coupling Reactions

The acetamide group undergoes coupling with carboxylic acids or amines using activating agents. For example, HATU-mediated coupling with pomalidomide derivatives produces hybrid molecules for targeted protein degradation:

Reaction Scheme :

2-Amino-N-(4-fluorophenyl)acetamide + Carboxylic acid → Amide-linked conjugate

Conditions :

-

Activating agent: HATU

-

Base: DIPEA

-

Solvent: DMF, room temperature

Key Findings :

-

Coupling efficiency depends on steric hindrance from the fluorophenyl group .

-

Products show selective inhibition of HDAC isoforms (e.g., IC₅₀ = 3.4 µM for HDAC3) .

Oxidation

The amino group is oxidized to nitro derivatives using strong oxidizing agents:

Reaction :

2-Amino-N-(4-fluorophenyl)acetamide → 2-Nitro-N-(4-fluorophenyl)acetamide

Conditions :

-

Oxidizing agent: KMnO₄ or H₂O₂

-

Solvent: Aqueous acidic medium

Reduction

The acetamide moiety can be reduced to ethylamine derivatives:

Reaction :

2-Amino-N-(4-fluorophenyl)acetamide → N-(4-fluorophenyl)ethylamine

Conditions :

-

Reducing agent: LiAlH₄ or NaBH₄

-

Solvent: Dry THF or ethanol

Comparative Reactivity :

| Reaction Type | Reagent | Major Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | Nitroacetamide derivative | 45–60% |

| Reduction | LiAlH₄ | Ethylamine derivative | 65–80% |

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes selective substitution at meta positions due to fluorine’s electron-withdrawing effect:

Example Reaction : Nitration

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄

-

Temperature: 0–5°C

Product : 2-Amino-N-(3-fluoro-4-nitrophenyl)acetamide

Key Observation :

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acids:

Reaction :

2-Amino-N-(4-fluorophenyl)acetamide + H₂O → 2-Amino-N-(4-fluorophenyl)acetic acid + NH₃

Conditions :

-

Acidic: HCl (6 M), reflux

-

Basic: NaOH (2 M), 60°C

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| Acidic | 0.12 | 5.8 h |

| Basic | 0.25 | 2.8 h |

Salt Formation and Stability

The hydrochloride salt demonstrates enhanced solubility in polar solvents compared to the free base:

Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 8.9 |

| DCM | 0.3 |

Stability :

Comparative Reactivity with Analogues

| Compound | Reactivity with KMnO₄ | Nitration Position |

|---|---|---|

| 2-Amino-N-(4-fluorophenyl)acetamide | Moderate | Meta |

| 2-Amino-N-(4-chlorophenyl)acetamide | High | Para |

| 2-Amino-N-(4-methylphenyl)acetamide | Low | Ortho |

Fluorine’s electronegativity reduces electron density at the para position, favoring meta substitution .

科学的研究の応用

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, such as oxidation and substitution, allows for the creation of diverse derivatives that can be tailored for specific applications .

- Reaction Mechanisms Studies : Researchers utilize this compound to study reaction mechanisms due to its reactivity profile. The presence of the fluorine atom enhances its chemical stability and reactivity, making it an ideal candidate for mechanistic investigations.

Biology

- Biochemical Assays : In biological research, 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is employed in biochemical assays to probe enzyme activities. Its structural features allow it to interact selectively with biological targets, facilitating the study of enzyme kinetics and inhibition mechanisms .

- Potential Anticancer Agent : Recent studies have highlighted its potential as an anticancer agent. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines in vitro. The mechanism involves interaction with specific molecular targets, potentially leading to apoptosis in cancer cells .

Medicinal Chemistry

- Drug Development : The compound's unique properties make it valuable in the development of new therapeutics. Its fluorinated structure may enhance bioavailability and metabolic stability compared to non-fluorinated analogs. This aspect is crucial in designing drugs that require prolonged efficacy within biological systems .

- Molecular Docking Studies : Computational studies involving molecular docking have indicated that derivatives of this compound can effectively bind to target proteins involved in cancer progression. The docking scores suggest that these compounds may exhibit similar or superior activity compared to established drugs .

Data Tables

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 1.539 | Inhibition of EGFR signaling | |

| K562 | 1.732 | Induction of apoptosis |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of derivatives synthesized from this compound against A549 and K562 cell lines. The results indicated significant cytotoxicity with IC50 values comparable to standard treatments like Paclitaxel, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Enzyme Inhibition Studies

Another research focused on the enzyme inhibition capabilities of this compound, revealing that it could effectively inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. The findings underscore its utility as a biochemical probe for understanding enzyme mechanisms in cancer biology .

作用機序

The mechanism of action of 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

類似化合物との比較

Similar Compounds

- 2-Amino-N-(4-chlorophenyl)acetamide hydrochloride

- 2-Amino-N-(4-bromophenyl)acetamide hydrochloride

- 2-Amino-N-(4-methylphenyl)acetamide hydrochloride

Uniqueness

Compared to similar compounds, 2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of molecules, making this compound particularly valuable in medicinal chemistry .

生物活性

2-Amino-N-(4-fluorophenyl)acetamide hydrochloride is a compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 204.63 g/mol. The structure features an amino group, a para-fluorophenyl group, and an acetamide moiety. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and biological interactions, potentially enhancing membrane permeability and bioavailability.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results. The compound showed a minimum effective concentration (EC) of 156.7 µM against Xanthomonas oryzae, outperforming several known antibacterial agents .

| Bacterial Strain | EC (µM) | Comparison Agent | EC (µM) |

|---|---|---|---|

| Xanthomonas oryzae | 156.7 | Bismerthiazol | 230.5 |

| Xanthomonas axonopodis | 281.2 | Thiodiazole copper | 476.52 |

Scanning electron microscopy (SEM) studies confirmed that the compound disrupts bacterial cell membranes, leading to cell death at higher concentrations .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential therapeutic applications in oncology. Compounds with similar amide structures have been shown to interact with enzymes and receptors involved in cancer pathways. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes involved in metabolic pathways or signal transduction processes. This interaction could lead to alterations in cellular functions that mediate its pharmacological effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the positioning of functional groups can significantly alter its pharmacological profile. For instance, compounds with amino groups at different positions on the phenyl ring exhibit distinct antibacterial activities, indicating that structural modifications can enhance or diminish efficacy .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Antimicrobial Studies : In vitro evaluations demonstrated effective inhibition against multiple bacterial strains, supporting its use as a lead compound for developing new antibacterial agents.

- Anticancer Research : Investigations into its effects on cancer cell lines revealed promising results regarding cell viability and apoptosis induction.

特性

IUPAC Name |

2-amino-N-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAGAEKSBHQDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137895-50-2 | |

| Record name | 2-amino-N-(4-fluorophenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。